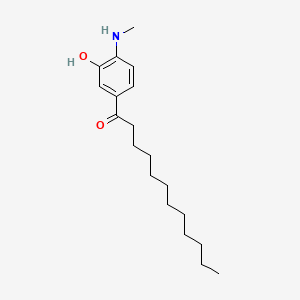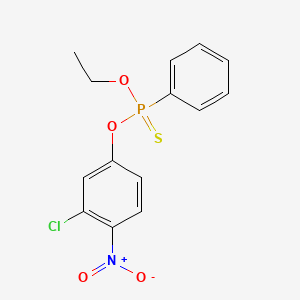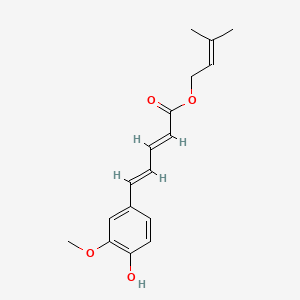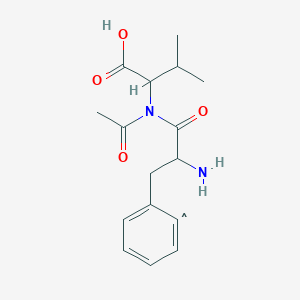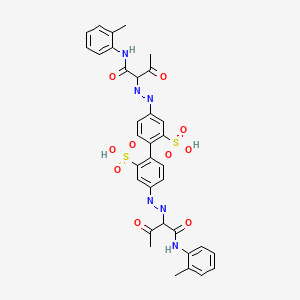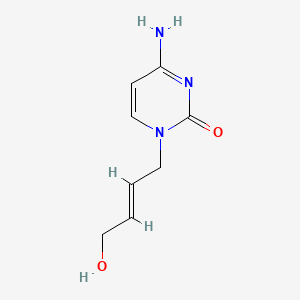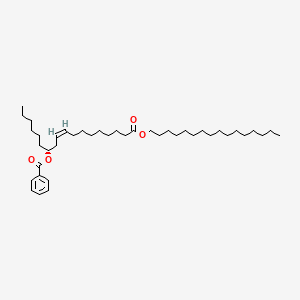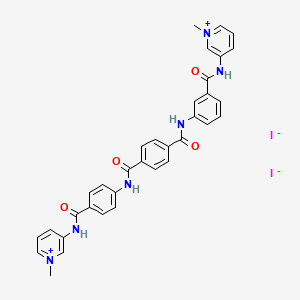![molecular formula C16H19ClN4O4S B12720324 3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-86-4](/img/structure/B12720324.png)
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a benzothiazine ring. It is often used in various scientific research applications due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the pyridazine ring, and the benzothiazine ring. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired compound.
Formation of the Morpholine Ring: This step involves the reaction of ethylene oxide with ammonia, followed by the addition of formaldehyde and hydrogen chloride to form the morpholine ring.
Formation of the Pyridazine Ring: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Formation of the Benzothiazine Ring: This step involves the reaction of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine ring.
Final Assembly: The final step involves the coupling of the morpholine, pyridazine, and benzothiazine rings under specific reaction conditions to form the desired compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires large-scale reactors, precise control of reaction conditions, and efficient purification methods to ensure the high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学研究应用
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
相似化合物的比较
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine ring but differs in the other ring structures.
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: This compound also contains a morpholine ring but has different substituents and ring structures.
Uniqueness
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is unique due to its specific combination of morpholine, pyridazine, and benzothiazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
157023-86-4 |
|---|---|
分子式 |
C16H19ClN4O4S |
分子量 |
398.9 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O4S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)25(15,22)23)11-17-20(16)6-5-19-7-9-24-10-8-19;/h1-4,11,18H,5-10H2;1H |
InChI 键 |
VAEXPPOZLLEHQV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



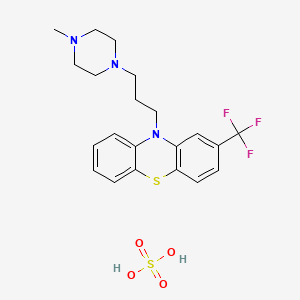
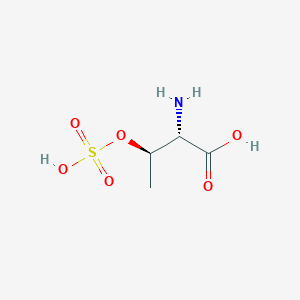
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
